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The table below summarizes the core inhibitory data for SU4984 against its primary known targets.

Target Assay Type IC₅₀ / Potency Experimental Context

FGFR1
Kinase

Enzymatic activity

inhibition [1] [2]

10 - 20 µM [2] In vitro kinase assay with 1 mM ATP [2]

FGFR1 Cellular

autophosphorylation [2]

20 - 40 µM [2] Inhibition of aFGF-induced

autophosphorylation in NIH 3T3 cells [2]

PDGFR &
InsR

Tyrosine kinase activity

[2]

Inhibits activity

[2]

Not quantitatively specified; inhibits

tyrosine phosphorylation [2]

c-KIT Constitutive

phosphorylation [2]

~50% reduction

at 5 µM [2]

C2 and P815 cells; also reduces wild-

type receptor phosphorylation [2]

Cell
Viability

Cytotoxicity [2] Active [2] Kills C2 and P815 cells after 6 days of

exposure (1-10 µM) [2]

SU4984 also serves as a lead compound and reference molecule in the design of new inhibitors,

particularly those based on the oxindole scaffold [3]. However, newer derivatives can exhibit different target

profiles; for example, some potent oxindole-based compounds derived from the same structural class as

SU4984 were found to be potent inhibitors of c-Kit kinase rather than FGFR1 [3].
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Experimental Protocols for Key Assays

Here are the methodologies for the key experiments used to characterize SU4984's activity.

In Vitro FGFR1 Kinase Activity Assay [2]

Purpose: To measure direct inhibition of the FGFR1 enzyme.

Key Steps:
Incubation: SU4984 (5-100 µM) is incubated with FGFR1 kinase for 5 minutes in the presence

of 1 mM adenosine triphosphate (ATP) [2].
Measurement: The resulting kinase activity is measured, typically by quantifying the

phosphorylation of a substrate.
Analysis: The IC₅₀ value (10-20 µM) is determined from the concentration-response curve [2].

Cellular FGFR1 Autophosphorylation Assay [2]

Purpose: To evaluate the ability of SU4984 to inhibit FGFR1 signaling in living cells.
Key Steps:

Cell Culture: Use NIH 3T3 cells (or another relevant cell line).
Pre-treatment & Stimulation: Incubate cells with SU4984 (10-90 µM) for 5 minutes, then

stimulate with acidic Fibroblast Growth Factor (aFGF) to activate FGFR1 [2].
Lysis and Analysis: Lyse the cells and measure the levels of phosphorylated FGFR1 using

techniques like immunoprecipitation or western blotting with anti-phosphotyrosine antibodies
[2].

Cellular Cytotoxicity Assay (C2 and P815 cells) [2]

Purpose: To determine the cell-killing effect of SU4984.

Key Steps:
Treatment: Expose C2 and P815 cells to SU4984 at concentrations ranging from 1 to 10 µM

[2].
Incubation: Maintain the treatment for 6 days [2].

Viability Assessment: Measure cell viability using a standard assay (e.g., MTT, ATP-lite) [2].
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Mechanism of FGFR1 Inhibition by SU4984

The following diagram illustrates the proposed mechanism by which SU4984 inhibits FGFR1 signaling,

based on structural data of similar inhibitors [1].
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The diagram shows how SU4984 acts as a competitive ATP-binding site inhibitor, entering the kinase

domain of FGFR1 to prevent autophosphorylation and subsequent signal transduction [1].

Key Insights for Researchers

Consider the Scaffold: SU4984 is a benchmark indolinone compound [3]. This core structure

remains a valuable starting point for designing new inhibitors, but be aware that small substitutions
can significantly alter target selectivity [3] [4].

Context of Use Matters: SU4984 is suitable for proof-of-concept studies targeting FGFR1 and c-KIT.
For cellular assays, working concentrations in the 10-50 µM range are typical, but dose-response

validation is essential [2].
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Off-Target Activity: Be mindful of its multi-kinase activity. SU4984's inhibition of PDGFR and the

insulin receptor means it is not a highly selective FGFR1 inhibitor, which could confound experiments
in complex biological systems [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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